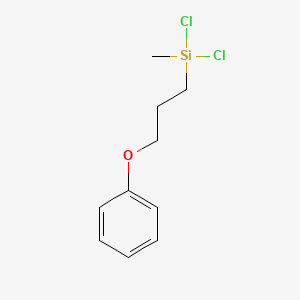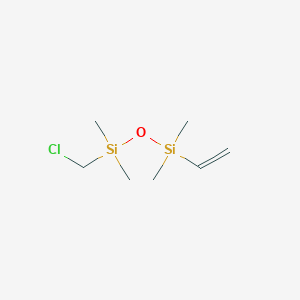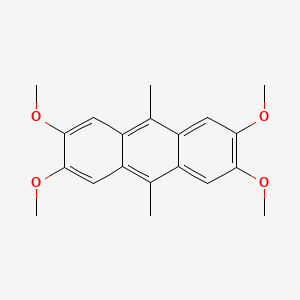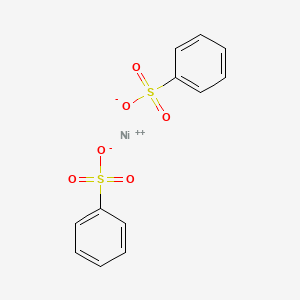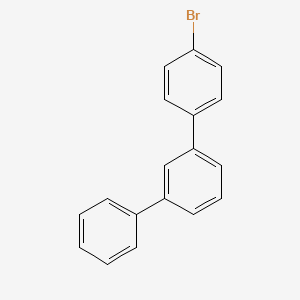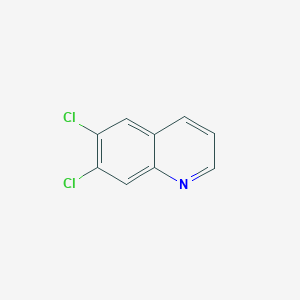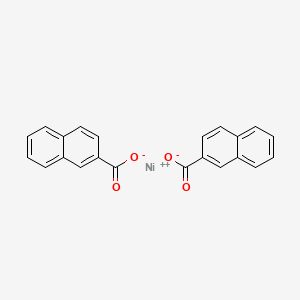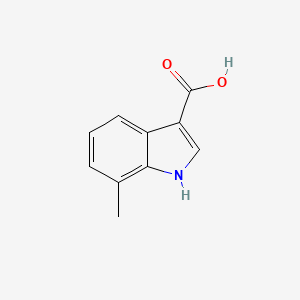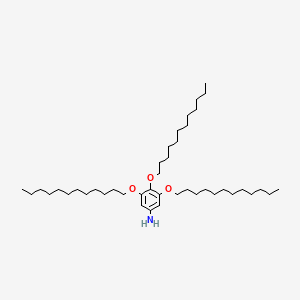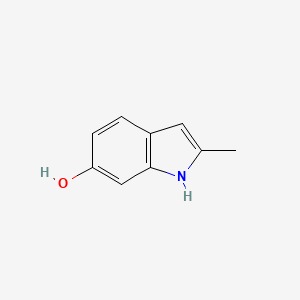
2-Methyl-1H-indol-6-ol
Vue d'ensemble
Description
“2-Methyl-1H-indol-6-ol” is an organic compound with the molecular formula C9H9NO . It is a solid substance at room temperature . This compound is a derivative of indole, a naturally occurring aromatic compound that is found in many plants and animals. It is a versatile molecule that can be used in a variety of applications, including as a synthetic intermediate, as a pharmaceutical building block, and as a biochemical probe.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study has reported the synthesis of 1H-indole-2-substituted-carboxylate derivatives, which are closely related to "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model of the molecule.
Applications De Recherche Scientifique
Organometallic Chemistry
The compound 1-methyl-2-(2′-pyridinyl)-1H-indole, closely related to 2-Methyl-1H-indol-6-ol, has been used in the synthesis of carbene complexes of cycloplatinated indoles. These complexes have significant implications in organometallic chemistry, particularly in the formation of compounds where DMSO is replaced by neutral ligands. The study by Tollari et al. (2000) demonstrates the structural determinations of such complexes, shedding light on the intricate chemistry of indole derivatives in metal coordination (Tollari et al., 2000).
Enzymatic Kinetic Resolution
The compound 1-(2-methyl-1H-indol-1-yl)propan-2-ol, which is structurally similar to this compound, has been the focus of studies on enzymatic kinetic resolution. Borowiecki et al. (2017) explored the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles. This research offers insights into the potential for enantioselective transformations of indolic alcohols, a field relevant to pharmaceutical synthesis (Borowiecki et al., 2017).
Schiff Base Metal Complexes
The synthesis and characterization of Schiff bases from indolic compounds, closely related to this compound, and their metal complexes have been studied for their potential in various applications. Zoubi et al. (2018) investigated Schiff bases derived from indolic compounds, finding applications in antimicrobial activities. This research provides valuable insights into the role of indole derivatives in creating biologically active metal complexes (Zoubi et al., 2018).
Synthesis of Indolic Esters
Research into the synthesis of esters from indolic compounds, such as this compound, has significant implications in the field of organic chemistry. Mahboobi and Bernauer (1988) investigated the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates, revealing potential pathways for the creation of novel indolic structures with possible pharmacological applications (Mahboobi & Bernauer, 1988).
Lipid Bilayer Interactions
The interactions of indolic compounds with lipid bilayers have been studied to understand their role in biological membranes. Persson et al. (1998) explored the molecular ordering of tryptophan analogs, such as indole-d6, in different lipid bilayers, providing valuable insights into the biophysical behavior of these compounds in cell membranes (Persson et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-methyl-1h-indol-6-ol, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . Indole derivatives bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
This compound, as an indole derivative, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process impacts various biochemical pathways, maintaining intestinal homeostasis and affecting liver metabolism and the immune response
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
2-Methyl-1H-indol-6-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidases, which are enzymes responsible for the deamination of monoamines . This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling . Additionally, it can modulate the expression of genes involved in cellular stress responses, influencing cell survival and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound can have distinct biological activities, further influencing cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, thereby impacting overall metabolic homeostasis.
Propriétés
IUPAC Name |
2-methyl-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGVFLHAJUPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564957 | |
| Record name | 2-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54584-22-4 | |
| Record name | 2-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
